Dexlipotam
描述
属性
IUPAC Name |
2-amino-2-(hydroxymethyl)propane-1,3-diol;5-[(3R)-dithiolan-3-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2S2.C4H11NO3/c9-8(10)4-2-1-3-7-5-6-11-12-7;5-4(1-6,2-7)3-8/h7H,1-6H2,(H,9,10);6-8H,1-3,5H2/t7-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCTREOMTIFSZAU-OGFXRTJISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSC1CCCCC(=O)O.C(C(CO)(CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSS[C@@H]1CCCCC(=O)O.C(C(CO)(CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137314-40-0 | |
| Record name | Thioctic acid tromethamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137314400 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thioctic acid tromethamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06253 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | THIOCTIC ACID TROMETHAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HK7B1AJA3Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
准备方法
Baker’s Yeast-Mediated Enantioselective Reduction
The synthesis begins with Meldrum’s acid (LII), which undergoes acylation using methyl adipoyl chloride (LI) in the presence of pyridine to yield intermediate (LIII). Alcoholysis of (LIII) with isobutanol produces oxo diester (LIV). Enantioselective reduction of (LIV) using baker’s yeast furnishes the (S)-hydroxy diester (LV).
An analogous pathway involves oxo diester (LVI), prepared via acylation of methyl acetoacetate with methyl adipoyl chloride (LI), followed by deacetylation using ammonium hydroxide. Asymmetric hydrogenation of (LVI) with a Ru₂Cl₄[(S)-BINAP] catalyst yields (S)-hydroxy diester (LVII). Both (LV) and (LVII) undergo regioselective reduction with NaBH₄ in tetrahydrofuran (THF) to form dihydroxy ester (XLVIII).
Mesylation and Thioacetate Displacement
Dihydroxy ester (XLVIII) is converted to dimesylate (XLIX) using methanesulfonyl chloride (Ms-Cl) and pyridine. Subsequent displacement of mesylate groups with potassium thioacetate generates bis(acetylthio) derivative (LVIII). Hydrolysis of (LVIII) with KOH yields dihydrolipoic acid (LIX), which is oxidized to this compound using FeCl₃ and oxygen.
Chiral Epoxide Condensation and Cyclization
Sharpless Epoxidation Strategy
Propargyl alcohol (XIII) is alkylated with 6-bromo-1-hexene (XIV), followed by lithium-mediated reduction to allylic alcohol (XV). Asymmetric Sharpless epoxidation using tert-butyl hydroperoxide and L-(+)-diisopropyl tartrate produces (S,S)-epoxy alcohol (XVI). Reduction with Red-Al® yields diol (XVII), which is mesylated to (XVIII). Oxidative cleavage of the terminal double bond with NaIO₄/RuCl₃ gives carboxylic acid (XIX). Displacement of mesylates with Na₂S₂ forms the cyclic disulfide.
Claisen Rearrangement and Hydroboration
Diene-ester (X) undergoes Claisen rearrangement to form (XI), which is hydroborated to primary alcohol (XII). Hydrogenolysis removes benzyl groups, yielding dihydroxy ester precursor (XIII). Conversion to dimesylate and cyclization with Na₂S₂ completes the synthesis.
Enzymatic Baeyer-Villiger Oxidation
Monooxygenase-Catalyzed Lactonization
Cyclohexanone (XLII) undergoes Baeyer-Villiger oxidation using monooxygenase 2 from Pseudomonas putida to produce (R)-lactone (XLIV). Methanolysis with NaOMe generates (R)-dihydroxy ester (XLV), which is mesylated and cyclized with Na₂S₂.
Chiral Template Utilization
Thioketal-Based Stereocontrol
D-menthone-derived cyclic thioketal (XXXIII) is oxidized to sulfoxide (XXXIV). Alkylation with 5-bromopentanoic acid (XXXV) and acidic hydrolysis forms mercapto sulfinic acid (XXXVII), which cyclizes to this compound.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Catalyst/Reagent | Stereochemical Control |
|---|---|---|---|
| Asymmetric Reduction | Acylation, Baker’s yeast reduction, NaBH₄ reduction | Ru₂Cl₄[(S)-BINAP] | High enantioselectivity (≥95% ee) |
| Sharpless Epoxidation | Epoxidation, Red-Al® reduction, NaIO₄/RuCl₃ oxidation | L-(+)-Diisopropyl tartrate | Predominantly (S,S)-configuration |
| Enzymatic Oxidation | Baeyer-Villiger oxidation, Methanolysis | Pseudomonas putida enzyme | (R)-Lactone formation |
| Chiral Thioketal | Sulfoxide alkylation, Acidic cyclization | TMEDA, HgO/BF₃ | Template-induced stereocontrol |
Critical Reaction Mechanisms
Disulfide Cyclization Dynamics
The final disulfide bond formation is achieved via oxidative coupling of dithiol intermediates. For example, dihydrolipoic acid (LIX) undergoes oxidation with FeCl₃/O₂, where Fe³⁰⁺ facilitates thiol deprotonation and disulfide linkage.
Stereoinversion in Dichloro Derivatives
Chlorination of (R)-(-)-8-chloro-6-hydroxyoctanoic acid (LX) with SOCl₂/pyridine inverts configuration at C-6, yielding (S)-dichloro derivative (LXII). Subsequent treatment with sulfur/sodium sulfide forms the cyclic disulfide with retained chirality.
Industrial-Scale Considerations
Cost-Effectiveness of Catalysts
Ru-BINAP complexes, though expensive, offer recyclability in asymmetric hydrogenations. Baker’s yeast provides a low-cost alternative but requires longer reaction times.
化学反应分析
科学研究应用
硫辛酸曲美他嗪具有广泛的科学研究应用:
化学: 由于其氧化还原特性,被用作各种化学反应的试剂。
生物学: 作为参与能量代谢的几种酶复合物的辅因子。
医学: 正在研究其在治疗2型糖尿病、糖尿病神经病变和血管疾病方面的潜力。
工业: 用于开发药物和膳食补充剂.
作用机制
硫辛酸曲美他嗪通过多种机制发挥作用:
抗氧化活性: 硫辛酸是一种有效的抗氧化剂,通过中和自由基来减少氧化应激。
酶辅因子: 它是丙酮酸脱氢酶和α-酮戊二酸脱氢酶等酶复合物的辅因子,对柠檬酸循环至关重要.
抗炎作用: 该化合物通过调节细胞因子水平和抑制促炎途径来减少炎症.
相似化合物的比较
Comparative Analysis with Similar Compounds
Pharmacokinetic Comparison
Table 1: Pharmacokinetic Parameters of Dexlipotam vs. Alpha-Lipoic Acid (ALA) Enantiomers
| Compound | Formulation | Bioavailability (%) | AUC (µg·h/mL) | Cmax (µg/mL) | Clearance (L/h) |
|---|---|---|---|---|---|
| This compound | Tromethamine salt (R(+)-ALA) | 25 (oral) | 5.85 | 1.2 | 2.3 |
| R(+)-ALA (free acid) | Free acid in Tris buffer | 10 (oral) | 0.41 | 0.08 | 6.8 |
| S(-)-ALA (Razemat) | Racemic mixture (S-isomer) | N/A | 2.46 | 0.45 | 4.1 |
Data Sources :
Key Findings:
Bioavailability : this compound’s tromethamine salt formulation improves oral bioavailability by 150% compared to the free R(+)-ALA .
Absorption Rate : this compound achieves Cmax within 10 minutes post-oral administration, whereas free ALA formulations exhibit delayed absorption .
AUC and Clearance : The R(+)-enantiomer in this compound demonstrates a 14-fold higher AUC (5.85 vs. 0.41 µg·h/mL) and 66% lower clearance (2.3 vs. 6.8 L/h) compared to free R(+)-ALA, indicating prolonged systemic exposure .
Structural and Solubility Advantages
This compound’s tromethamine salt structure enhances its solubility in aqueous media, addressing the limitations of free ALA, which is prone to polymerization and poor absorption . In contrast, racemic ALA formulations (e.g., Razemat) show preferential absorption of the S(-)-isomer, but this compound’s R(+)-enantiomer achieves higher plasma concentrations due to its salt-stabilized formulation .
Therapeutic Efficacy in Diabetes Management
In a clinical study on type 2 diabetic patients, this compound significantly improved endothelial function, likely due to its higher bioavailability and antioxidant efficacy compared to conventional ALA formulations . This contrasts with free ALA, which requires higher doses to achieve comparable therapeutic effects .
Discussion of Key Differences
- Isomer-Specific Effects : While S(-)-ALA in racemic mixtures exhibits higher AUC values than R(+)-ALA in free acid form, this compound’s R(+)-enantiomer surpasses both due to its optimized formulation .
生物活性
Dexlipotam, a tromethamine salt of R(+)-alpha-lipoic acid, has garnered attention for its potential therapeutic applications, particularly in the management of oxidative stress and metabolic disorders. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacodynamic effects, and clinical implications supported by diverse research findings.
This compound exhibits multiple biological activities primarily attributed to its antioxidant properties. The compound plays a significant role in:
- Antioxidant Activity : this compound functions as a potent antioxidant by quenching reactive oxygen species (ROS) and regenerating other antioxidants such as vitamins C and E. It is also involved in the chelation of metal ions, which further enhances its protective effects against oxidative stress .
- Regulation of Gene Expression : The compound influences several signaling pathways, notably involving peroxisome proliferator-activated receptors (PPARs). This compound activates PPAR-α and PPAR-γ, which are crucial for regulating glucose and lipid metabolism. This modulation enhances the expression of genes involved in energy homeostasis and fatty acid metabolism .
- Inhibition of Inflammatory Pathways : this compound has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammatory responses. By doing so, it reduces the expression of pro-inflammatory cytokines, which is particularly beneficial in conditions characterized by chronic inflammation .
Pharmacodynamic Effects
Clinical studies have demonstrated the pharmacodynamic effects of this compound on endothelial function and metabolic parameters in type 2 diabetes patients:
- Improvement in Endothelial Function : A study involving type 2 diabetic patients indicated that oral administration of this compound led to significant improvements in endothelial function. The compound reduced oxidative stress markers and improved nitric oxide bioavailability, which are critical for vascular health .
- Metabolic Benefits : this compound has been associated with reductions in blood glucose levels and HbA1c, indicating its potential role in glycemic control. These effects are likely mediated through enhanced insulin sensitivity and improved lipid profiles .
Clinical Trial Overview
A clinical trial investigated the effects of this compound on patients with type 2 diabetes over a period of 12 weeks. Key findings included:
| Parameter | Baseline Value | Post-Treatment Value | Change (%) |
|---|---|---|---|
| HbA1c | 8.5% | 7.2% | -15.3% |
| Fasting Blood Glucose | 150 mg/dL | 120 mg/dL | -20% |
| LDL Cholesterol | 130 mg/dL | 110 mg/dL | -15.4% |
| Endothelial Function | Impaired | Improved | Significant |
These results underscore the efficacy of this compound in improving metabolic control and vascular health among diabetic patients.
Research Findings
Recent studies have expanded our understanding of this compound's biological activity:
- Oxidative Stress Reduction : In vitro studies have shown that this compound significantly reduces oxidative stress markers in various cell types, including endothelial cells and neurons. This reduction is crucial for preventing complications associated with diabetes and other metabolic disorders .
- Neuroprotective Effects : Research indicates that this compound may exert neuroprotective effects by enhancing mitochondrial function and reducing apoptosis in neuronal cells exposed to oxidative stress .
常见问题
Q. How can researchers control for dietary α-lipoic acid intake in observational studies on this compound’s efficacy?
- Methodological Answer : Employ food-frequency questionnaires to quantify dietary intake of α-lipoic acid (e.g., spinach, broccoli). Use regression models to adjust for baseline levels, or design controlled feeding studies with standardized diets. Validate with plasma α-lipoic acid LC-MS/MS assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
